molecular formula C26H24N2O2 B15170865 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline CAS No. 918942-44-6

4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline

Cat. No.: B15170865
CAS No.: 918942-44-6
M. Wt: 396.5 g/mol
InChI Key: ACRDRXIHFBQDEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the corresponding diamine . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    Temperature: 100-150°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Solvents: DMSO, DMF, acetonitrile

Major Products

    Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl

    Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl

    Substitution: N-substituted derivatives, such as N-acylated products

Properties

CAS No.

918942-44-6

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

4-[[4-[4-[(4-aminophenyl)methoxy]phenyl]phenoxy]methyl]aniline

InChI

InChI=1S/C26H24N2O2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-16H,17-18,27-28H2

InChI Key

ACRDRXIHFBQDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)N)N

Origin of Product

United States

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